molecular formula C17H11N B14694215 NAPHTH(2,3-h)ISOQUINOLINE CAS No. 25082-33-1

NAPHTH(2,3-h)ISOQUINOLINE

Cat. No.: B14694215
CAS No.: 25082-33-1
M. Wt: 229.27 g/mol
InChI Key: ATALFKCHFKJEIN-UHFFFAOYSA-N
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Description

NAPHTH(2,3-h)ISOQUINOLINE is a polycyclic aromatic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines this compound is characterized by a fused ring system that includes a naphthalene ring and an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAPHTH(2,3-h)ISOQUINOLINE typically involves multicomponent reactions and cyclization processes. One efficient method for synthesizing this compound is through the base-catalyzed ring transformation of 2-oxo-4-sec-amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles. This reaction is carried out in the presence of a carbanion, generated in situ from 1-substituted-4-piperidones in dimethylformamide (DMF) and powdered potassium hydroxide (KOH), resulting in high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

NAPHTH(2,3-h)ISOQUINOLINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into partially or fully hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides)

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield naphthoquinones, while substitution reactions can produce various functionalized isoquinoline derivatives.

Scientific Research Applications

NAPHTH(2,3-h)ISOQUINOLINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of NAPHTH(2,3-h)ISOQUINOLINE involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which contributes to its anticancer activity. Additionally, it can inhibit specific enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring fusion pattern and the presence of both naphthalene and isoquinoline moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

25082-33-1

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

IUPAC Name

naphtho[2,3-h]isoquinoline

InChI

InChI=1S/C17H11N/c1-2-4-14-10-16-15(9-13(14)3-1)6-5-12-7-8-18-11-17(12)16/h1-11H

InChI Key

ATALFKCHFKJEIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=NC=C4

Origin of Product

United States

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